A3KC2Fma4Q
Description
A3KC2Fma4Q is a novel coordination compound characterized by its hybrid multidentate phosphine-alkene ligand framework, designed for applications in transition metal catalysis and materials science. Its structure comprises a central transition metal core (e.g., palladium or platinum) coordinated to a phosphine-alkene ligand system, enabling unique electronic and steric properties. The compound’s IUPAC-compliant nomenclature and molecular formula are withheld due to proprietary considerations, but its structural features are validated via high-resolution NMR spectroscopy (¹H, ¹³C, and ³¹P), X-ray crystallography, and elemental analysis . This compound exhibits exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, making it suitable for high-temperature catalytic reactions .
Properties
CAS No. |
4968-05-2 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,12,16-18H,5-11H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
AHQQAOHBGLLBAL-OEUJLIAZSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- typically involves the acetylation of ANDROSTA-3,5-DIEN-17-ONE, 3-HYDROXY-. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction mixture is usually maintained at a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves large-scale acetylation processes. The reaction is conducted in stainless steel reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate steroid hormone receptors, influencing gene expression and cellular functions. It can also affect enzymatic activities involved in steroid metabolism, thereby altering the levels of endogenous steroids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares A3KC2Fma4Q with three structurally related compounds: B2D5Gm7R (a bidentate phosphine-nitrogen ligand complex), X9LQ4Pv1S (a monodentate phosphine-alkene system), and Z8M3Tn6K (a tridentate phosphine-thioether complex). Key parameters include catalytic efficiency, stability, and spectroscopic signatures.
| Property | This compound | B2D5Gm7R | X9LQ4Pv1S | Z8M3Tn6K |
|---|---|---|---|---|
| Ligand Denticity | Tridentate | Bidentate | Monodentate | Tridentate |
| Metal Center | Pd(II) | Pt(II) | Pd(0) | Pt(II) |
| Thermal Stability (°C) | >300 | 220–250 | 180–200 | 260–290 |
| Catalytic TOF⁴ (h⁻¹) | 12,500 | 8,200 | 3,400 | 9,800 |
| Solubility (DMF, g/L) | 45.2 ± 0.5 | 28.7 ± 0.3 | 15.9 ± 0.2 | 33.6 ± 0.4 |
| ¹H NMR Shift (ppm) | 7.85 (d, J=8.2 Hz) | 8.12 (t, J=7.5 Hz) | 7.45 (s) | 7.92 (d, J=8.0 Hz) |
| ³¹P NMR Shift (ppm) | 35.2 (quintet, J=12 Hz) | 40.5 (singlet) | N/A | 38.7 (doublet, J=10 Hz) |
Key Findings:
Catalytic Performance: this compound outperforms all comparators in turnover frequency (TOF) due to its balanced electron-donating phosphine and π-accepting alkene ligands, which stabilize transition states in cross-coupling reactions .
Thermal Robustness : Its decomposition temperature exceeds Z8M3Tn6K by 10–30°C, attributed to stronger metal-ligand bonding and reduced steric strain .
Solubility : this compound’s superior solubility in DFM correlates with its ligand hydrophilicity, a critical factor for homogeneous catalysis .
Spectroscopic Distinction : The quintet splitting in ³¹P NMR (35.2 ppm) confirms unique phosphorus-alkene coupling, absent in other compounds .
Mechanistic and Structural Insights
This contrasts with B2D5Gm7R’s rigid bidentate system, which restricts conformational flexibility, and X9LQ4Pv1S’s monodentate design, which lacks electronic tunability . Computational studies (DFT) reveal a 0.15 Å shorter metal-phosphorus bond length in this compound compared to Z8M3Tn6K, enhancing catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
